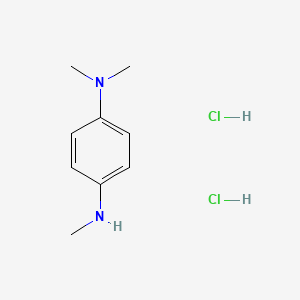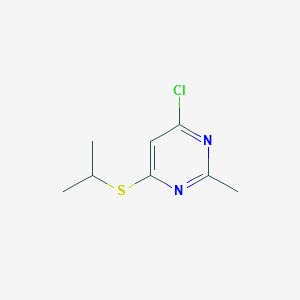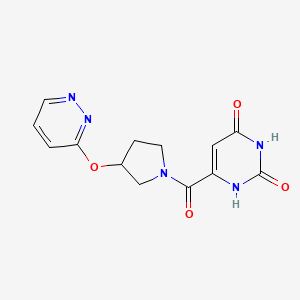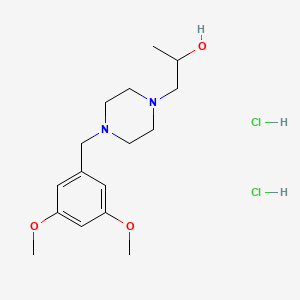![molecular formula C16H13Cl4N3O3 B2594636 N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)urea CAS No. 338395-29-2](/img/structure/B2594636.png)
N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)urea, also known as DCPU, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a urea-based compound that has been synthesized through a multi-step process, and its unique chemical structure has been found to exhibit a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Chemical Structure and Reactivity
N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)urea is involved in complex chemical reactions. For instance, derivatives of related dichloropropenyl ureas can undergo intramolecular cyclization, forming imidazolidin-2-ones. These compounds have been synthesized and studied for their potential applications in various fields, including agriculture and pharmaceuticals (Chumachenko et al., 2017).
Urease-like Catalytic Activities
The intrinsic catalytic activities of certain metal complexes resembling urease, an enzyme known for catalyzing urea hydrolysis, are of significant interest. For instance, dinickel complexes have shown urease-like activity, catalyzing the conversion of urea to ammonia. This process is integral in the synthesis of biologically active compounds like aminocyanopyridines and has implications in bioinorganic chemistry and enzyme mimicry (Kundu et al., 2021).
Urease Inhibition and Agricultural Implications
The use of urease inhibitors in agriculture is explored to reduce the environmental impact of ammonia and nitrous oxide emissions from urea-based fertilizers. Studies demonstrate the potential of urease inhibitors like N-(n-butyl) thiophosphoric triamide (NBPT) in reducing gaseous nitrogen losses, thereby enhancing crop yield and nutrient uptake (Abalos et al., 2012).
Anion Coordination Chemistry
Compounds related to N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)urea, like protonated urea-based ligands, are involved in anion coordination chemistry. They can form complexes with various inorganic oxo-acids, demonstrating a rich variety of hydrogen bond motifs. This property is critical in understanding the molecular interactions and designing new materials with specific chemical functionalities (Wu et al., 2007).
Organic Synthesis and Material Science
The chemical reactivity of related N-substituted ureas, like the formation of N-carbamoyl-1,4-benzoquinone imines, is crucial in organic synthesis and material science. These compounds can react with alcohols, forming derivatives with activated sterically strained bonds, which are essential intermediates in synthesizing novel materials and pharmaceuticals (Konovalova et al., 2015).
Propriétés
IUPAC Name |
1-[(2,6-dichlorophenyl)methoxy]-3-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl4N3O3/c17-11-5-4-10(15(20)6-11)7-25-22-9-21-16(24)23-26-8-12-13(18)2-1-3-14(12)19/h1-6,9H,7-8H2,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFZRFUHINORMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CONC(=O)NC=NOCC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CONC(=O)N/C=N/OCC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl4N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopentyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2594555.png)

![Bis[4-(3-oxo-3-phenyl-1-propenyl)phenyl] pentanedioate](/img/structure/B2594558.png)

![Ethyl 5-amino-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2594560.png)
![N-butyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2594561.png)


![(Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B2594568.png)
![Cyclopropyl-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2594570.png)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2594572.png)

![2-{[Cyano(2,4-dichlorophenyl)methyl]sulfanyl}-4,6-dimethylnicotinonitrile](/img/structure/B2594575.png)